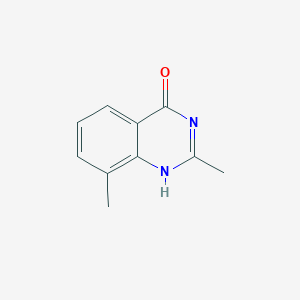
2,8-Dimethylquinazolin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Dimethylquinazolin-4-OL is a chemical compound that has shown promising results in scientific research. It has been studied for its potential use in various fields, including medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 2,8-Dimethylquinazolin-4-OL is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes or signaling pathways in cells. It has also been found to increase the expression of certain genes that are involved in cell growth and survival.
Effets Biochimiques Et Physiologiques
2,8-Dimethylquinazolin-4-OL has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) in cells, which can protect against oxidative stress. It has also been found to inhibit the activity of certain enzymes that are involved in inflammation. In animal models, it has been found to reduce tumor growth and improve survival rates.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,8-Dimethylquinazolin-4-OL in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it readily available for research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Orientations Futures
There are several future directions for the research of 2,8-Dimethylquinazolin-4-OL. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in agriculture as a pesticide or herbicide. Studies are needed to determine its effectiveness and environmental impact. Additionally, its potential use in material science as a catalyst or polymer may also be explored.
Méthodes De Synthèse
The synthesis of 2,8-Dimethylquinazolin-4-OL involves the condensation of 2-amino-4,6-dimethylpyrimidine with ethyl acetoacetate in the presence of a base. The resulting product is then hydrolyzed to obtain 2,8-Dimethylquinazolin-4-OL. This method has been found to be efficient and yields a high purity product.
Applications De Recherche Scientifique
2,8-Dimethylquinazolin-4-OL has been extensively studied for its potential use in medicine. It has been found to have antitumor, anti-inflammatory, and anti-oxidant properties. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to protect against oxidative stress in cells.
Propriétés
Numéro CAS |
172462-90-7 |
|---|---|
Nom du produit |
2,8-Dimethylquinazolin-4-OL |
Formule moléculaire |
C10H10N2O |
Poids moléculaire |
174.2 g/mol |
Nom IUPAC |
2,8-dimethyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H10N2O/c1-6-4-3-5-8-9(6)11-7(2)12-10(8)13/h3-5H,1-2H3,(H,11,12,13) |
Clé InChI |
CJXMJXBJIWEHRP-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C2C(=CC=C1)C(=O)N=C(N2)C |
SMILES |
CC1=C2C(=CC=C1)C(=O)NC(=N2)C |
SMILES canonique |
CC1=C2C(=CC=C1)C(=O)N=C(N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



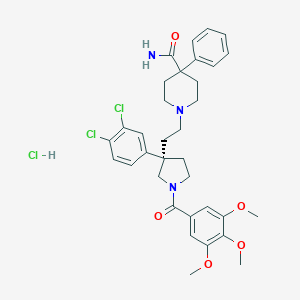

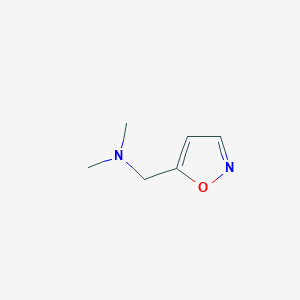

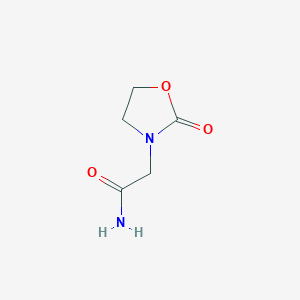
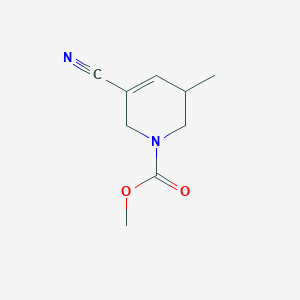


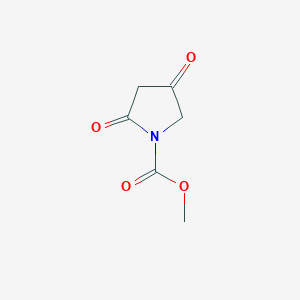
![(1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B63841.png)
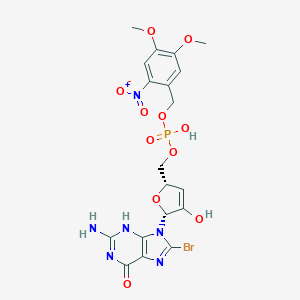
![7-Hydroxy-9-phenyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63847.png)
![6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B63848.png)
